molecular formula C16H24N2O3 B4033649 N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide

N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide

Cat. No.: B4033649
M. Wt: 292.37 g/mol
InChI Key: KTBHACWEMFGIIE-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide is a chemical compound that features a morpholine ring, an ethyl chain, and a phenoxybutanamide group

Scientific Research Applications

Migraine Treatment Potential

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2) has been synthesized and identified as an orally bioavailable KCNQ2 potassium channel opener. This compound demonstrated significant oral activity in reducing cortical spreading depressions induced by potassium chloride in a rat model of migraine, suggesting potential applications in migraine treatment (Wu et al., 2003).

Gastrokinetic Activity

Novel benzamides with a 4-substituted 2-(aminomethyl)morpholine group have been evaluated for gastrokinetic activity. Among these, 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide showed potent gastric emptying activity, highlighting its potential as a selective and potent gastrokinetic agent (Kato et al., 1991).

Chemotherapeutic Potential

7-Ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin binds covalently to 2′-deoxyguanosine under near-physiological conditions, indicating a spontaneous alkylation mechanism. This camptothecin derivative, a topoisomerase I inhibitor, potentially offers a new avenue for chemotherapeutic treatment, especially for cervical, colon, and breast cancer (Naumczuk et al., 2016).

Photoinitiators for Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been synthesized and investigated as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects of activity compared to their low-molecular-weight models, underscoring their potential in materials science applications (Angiolini et al., 1997).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide typically involves the reaction of morpholine with an appropriate ethyl halide to form the intermediate N-[2-(morpholin-4-yl)ethyl]amine. This intermediate is then reacted with 2-phenoxybutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DM

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-15(21-14-6-4-3-5-7-14)16(19)17-8-9-18-10-12-20-13-11-18/h3-7,15H,2,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBHACWEMFGIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCN1CCOCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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